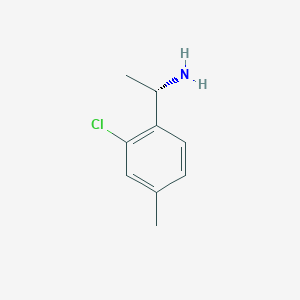

(S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine

Description

(S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine is a chiral amine featuring a stereogenic carbon center at the ethanamine moiety, with an (S)-configuration. The compound’s structure consists of a 2-chloro-4-methylphenyl group attached to the chiral center, imparting distinct electronic and steric properties. This substitution pattern differentiates it from other aryl-substituted ethanamines, such as para-halogenated or methoxy-substituted analogues. Its enantiomer, (R)-1-(2-chloro-4-methylphenyl)ethan-1-amine, is also known and has been synthesized in hydrochloride form (CAS 1391489-27-2) .

Properties

IUPAC Name |

(1S)-1-(2-chloro-4-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFZTYSTOJIEFB-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](C)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 2-chloro-4-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The alcohol is then converted to the amine via a substitution reaction using reagents like thionyl chloride (SOCl2) to form the corresponding chloride, followed by treatment with ammonia or an amine source.

Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chiral HPLC or crystallization with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reduction: Utilizing catalytic hydrogenation for the reduction step to improve efficiency and scalability.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and yield.

Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products

Oxidation: Formation of imines or nitriles

Reduction: Formation of alkanes

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between (S)-1-(2-chloro-4-methylphenyl)ethan-1-amine and related compounds:

Structural and Electronic Comparisons

- Substituent Effects : The 2-chloro-4-methyl substitution in the target compound introduces both steric hindrance (via the methyl group) and electron-withdrawing effects (via chlorine). This contrasts with para-substituted analogs like Cl-MBA (4-chloro), where electronic effects dominate .

- Chirality : The (S)-configuration is critical for applications in asymmetric catalysis. For example, benzimidazole-derived guanidines with (S)-configured amines show superior enantioselectivity in α-amination reactions compared to racemic mixtures .

- Halogen Position : Ortho-chloro substitution (as in the target compound) may hinder rotational freedom compared to para-substituted analogs, influencing molecular recognition in host-guest systems .

Research Findings and Data

Enantioselectivity in Transport Studies

- (S)-1-(Naphthalen-1-yl)ethan-1-amine demonstrates 20% higher transport efficiency than its (R)-enantiomer in phase transport assays . This suggests that the target compound’s (S)-configuration could similarly enhance performance in chiral separation applications.

Stability in Materials

- In halogenated perovskites, ortho-substituted amines (e.g., 2-chloro) show shorter X–X halogen distances (3.4 Å) compared to para-substituted analogs (4.1 Å), improving lattice stability .

Catalytic Efficiency

- Guanidine catalysts derived from (S)-1-(2-naphthyl)ethan-1-amine achieve 85% yield and 90% enantiomeric excess (ee) in α-amination, outperforming racemic catalysts by >30% .

Biological Activity

(S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine, also known as (S)-1-(2-Chloro-4-methylphenyl)ethylamine, is a chiral amine with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This compound exhibits unique interactions due to its structural features, which include a chloro-substituted aromatic ring and an amine group.

- Molecular Formula : C₉H₁₂ClN

- Molar Mass : 169.65 g/mol

- CAS Number : 1213893-93-6

The compound is typically encountered in its hydrochloride form, enhancing its solubility and stability for various applications.

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of target molecules, leading to various biological effects.

Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders. Its structure allows it to interact with various neurotransmitter receptors, potentially acting as an agonist or antagonist. This characteristic makes it relevant for treating disorders related to neurotransmitter imbalances.

Organic Synthesis

In organic synthesis, this compound acts as a building block for more complex organic molecules. Its unique chirality can lead to different biological activities compared to its enantiomer or non-chiral analogs, making it valuable in drug development and asymmetric synthesis.

Case Studies and Research Findings

Recent studies have highlighted the potential pharmacological effects of this compound:

-

Antimicrobial Activity :

- A study investigated the antibacterial properties of various alkaloids similar to this compound. The results indicated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

-

Neuropharmacological Studies :

- Research focusing on compounds with similar structures has shown their relevance in neurological studies. For instance, this compound's interaction with neurotransmitter receptors could provide insights into its potential therapeutic effects in treating conditions such as depression or anxiety disorders .

Comparative Analysis Table

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine | Enantiomer of (S)-isomer | Different pharmacological profiles due to chirality |

| 1-(2-Chloro-4-methylphenyl)ethanone | Ketone instead of amine | Lacks amine functionality, affecting reactivity |

| 3-(2-Chloro-4-methylphenyl)propanal | Aldehyde structure | Different functional group influences reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.